molecular formula C7H10N2 B028534 N,2-dimethylpyridin-3-amine CAS No. 102843-68-5

N,2-dimethylpyridin-3-amine

Cat. No. B028534
CAS RN: 102843-68-5
M. Wt: 122.17 g/mol
InChI Key: STLSDMWQIGIOTM-UHFFFAOYSA-N
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Description

“N,2-dimethylpyridin-3-amine” is a chemical compound with the CAS Number: 102843-68-5 . It has a molecular weight of 122.17 . The compound is typically stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code of “N,2-dimethylpyridin-3-amine” is 1S/C7H10N2/c1-6-7(8-2)4-3-5-9-6/h3-5,8H,1-2H3 . This indicates that the compound has a pyridine ring with two methyl groups attached to the nitrogen atom and the second carbon atom.


Chemical Reactions Analysis

While specific chemical reactions involving “N,2-dimethylpyridin-3-amine” are not detailed in the search results, amines in general can undergo a variety of reactions. These include reactions with acid chlorides or acid anhydrides to form amides .


Physical And Chemical Properties Analysis

“N,2-dimethylpyridin-3-amine” has a molecular weight of 122.17 g/mol . It is an oil at room temperature .

Scientific Research Applications

Chemical Synthesis

“N,2-dimethylpyridin-3-amine” is used in chemical synthesis . It is a key component in the synthesis of various chemical compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in the field of chemical synthesis .

Catalyst in Organic Reactions

“N,2-dimethylpyridin-3-amine”, also known as DMAP, is widely used as a base catalyst in organic synthesis . It accelerates numerous organic reactions, making it an essential tool in the field of organic chemistry .

Synthesis of Biologically Active Compounds

DMAP is widely used in the synthesis of biologically active compounds of the pyridine series . These compounds have potential applications in the development of new drugs and therapies .

Synthesis of N,N-Dimethylaminopyridines

A novel one-pot procedure has been proposed for the synthesis of 2- and 4- (dimethylamino)pyridines from commercially available aminopyridines . This procedure provides high yields of the target products, and it can be regarded as an alternative to the known methods of synthesis of N,N-dimethylpyridin-4-amine (DMAP) .

Thermal Studies

DMAP-based ionic liquids have been evaluated through thermal studies . These studies provide valuable insights into the stability of these ionic liquids for temperature-dependent reactions .

Molecular Dynamics Simulations

Application of molecular dynamics simulations provided valuable insights into the structural and transport properties of DMAP-based ionic liquids . These simulations help in understanding the behavior of these ionic liquids at the molecular level .

Safety and Hazards

“N,2-dimethylpyridin-3-amine” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N,2-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-7(8-2)4-3-5-9-6/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLSDMWQIGIOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethylpyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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